molecular formula C15H16O5 B11315119 [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid

[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B11315119
M. Wt: 276.28 g/mol
InChI Key: LDOMDCHAPIYMIC-UHFFFAOYSA-N
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Description

[(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative featuring a 4-methyl, 3-propyl, and 7-oxyacetic acid substitution pattern. Coumarins are heterocyclic compounds with a benzopyrone core, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. Its molecular formula is C₁₅H₁₆O₅, with a molecular weight of 284.28 g/mol (calculated). Structural analogs often vary in alkyl chain length, substituent positions, or functional groups, influencing their physicochemical and biological properties .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetic acid

InChI

InChI=1S/C15H16O5/c1-3-4-12-9(2)11-6-5-10(19-8-14(16)17)7-13(11)20-15(12)18/h5-7H,3-4,8H2,1-2H3,(H,16,17)

InChI Key

LDOMDCHAPIYMIC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid involves its ability to undergo photochemical reactions. The chromene moieties in the compound can absorb light and undergo photodimerization, leading to changes in the properties of the material . This photochemical behavior is crucial for its applications in smart materials and other fields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[(4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid (Target) 4-Me, 3-Pr, 7-oxyacetic acid C₁₅H₁₆O₅ 284.28 Enhanced hydrophilicity due to -COOH; potential chelation activity.
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate 4-Me, 3-Pr, 7-oxyacetate (ester) C₁₆H₁₈O₅ 298.31 Ester form increases lipophilicity; may serve as a prodrug.
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid 4-Ph, 7-oxy(phenyl)acetic acid C₂₃H₁₆O₅ 384.37 Bulky phenyl groups reduce solubility; potential π-π interactions.
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 6-Cl, 4-Et, 7-oxyacetic acid C₁₄H₁₃ClO₅ 296.71 Chlorine increases electronegativity; may enhance bioactivity.
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-Hexyl, 4-Me, 7-oxyacetic acid C₁₈H₂₂O₅ 318.40 Longer alkyl chain (hexyl) improves lipophilicity; possible membrane penetration.
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 6-Cl, 3,4-diMe, 7-oxyacetic acid C₁₃H₁₁ClO₅ 282.68 Chloro and methyl groups enhance steric hindrance; pKa ~2.88 (predicted).

Physicochemical Properties

  • Solubility : The presence of -COOH in the target compound improves aqueous solubility compared to ester derivatives (e.g., methyl ester in ). Chlorinated analogs (e.g., ) exhibit lower solubility due to increased hydrophobicity.
  • Acidity : The oxyacetic acid group confers a pKa of ~3–4 (estimated), similar to acetic acid. Esters (e.g., ) lack acidic protons, while chloro-substituted derivatives () may have slightly lower pKa due to electron-withdrawing effects.
  • Thermal Stability : Longer alkyl chains (e.g., hexyl in ) increase molecular weight and boiling points, while chlorine substituents () may reduce thermal stability.

Biological Activity

[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structure

The compound is characterized by a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. Its molecular formula is C16H18O5C_{16}H_{18}O_5, and it has a molecular weight of 302.31 g/mol.

Physical Properties

PropertyValue
Molecular FormulaC16H18O5
Molecular Weight302.31 g/mol
CAS Number306321-73-3

Interaction with Biological Targets

Coumarin derivatives typically interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Specifically, [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid may influence several biochemical pathways, including:

  • Inflammation Pathways : Exhibiting anti-inflammatory properties.
  • Apoptosis Pathways : Inducing apoptosis in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Antioxidant Properties

Research indicates that coumarin derivatives, including this compound, possess significant antioxidant activity. They can mitigate oxidative damage in cells by neutralizing free radicals, thereby protecting against various diseases linked to oxidative stress.

Anti-inflammatory Effects

Studies have shown that [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy varies depending on the strain and concentration used, indicating its potential as a natural antimicrobial agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of coumarin derivatives. For instance, certain derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In one study, derivatives exhibited AChE inhibitory activity with an IC50 value of 13.5 nM, highlighting their potential as therapeutic agents for cognitive disorders .

Study 1: Acetylcholinesterase Inhibition

A study evaluated substituted 4-methylcoumarins for their AChE inhibitory activity. The most potent derivative showed significant improvement in memory retention in scopolamine-induced amnesia models, suggesting therapeutic potential for cognitive enhancement .

Study 2: Antioxidant and Anti-inflammatory Activities

Another research focused on the antioxidant capacity of coumarin derivatives, including [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid. The results indicated that these compounds could effectively reduce lipid peroxidation and enhance cellular antioxidant defenses .

Comparative Analysis with Similar Compounds

To better understand the biological activity of [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid, it is beneficial to compare it with other related compounds:

Compound NameAChE Inhibition (IC50)Antioxidant ActivityAnti-inflammatory Activity
[(4-methyl-2-oxo-3-propyl)-chromen]13.5 nMHighModerate
4-Methylumbelliferyl acetate25 nMModerateHigh
Ethyl 2-(4-methylcoumarin)30 nMHighLow

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